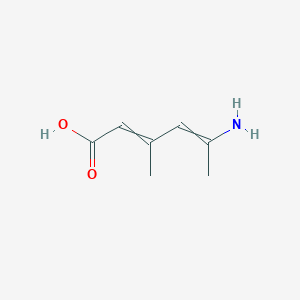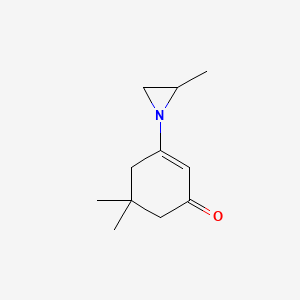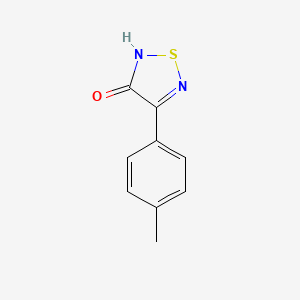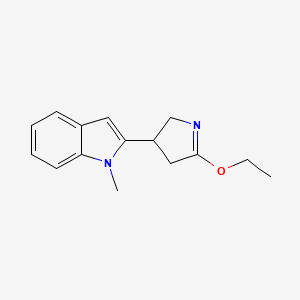
2-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with an ethoxy group attached to a dihydropyrrole ring, which is further connected to a methylated indole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Dihydropyrrole Ring: Starting from a suitable precursor, the dihydropyrrole ring can be synthesized through cyclization reactions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction.
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling Reactions: The final step involves coupling the dihydropyrrole and indole moieties under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical processes.
作用機序
The mechanism of action of 2-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
類似化合物との比較
Similar Compounds
- 2-(5-Methoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole
- 2-(5-Propoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole
Uniqueness
2-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole is unique due to the presence of the ethoxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
88234-60-0 |
|---|---|
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC名 |
2-(5-ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methylindole |
InChI |
InChI=1S/C15H18N2O/c1-3-18-15-9-12(10-16-15)14-8-11-6-4-5-7-13(11)17(14)2/h4-8,12H,3,9-10H2,1-2H3 |
InChIキー |
DEOOHTPMGMXZPG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NCC(C1)C2=CC3=CC=CC=C3N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


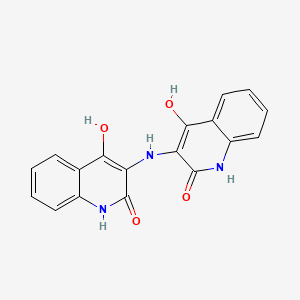
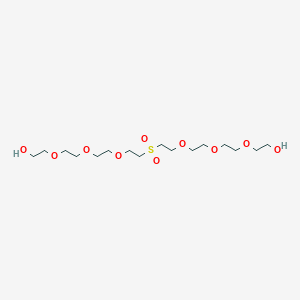
![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
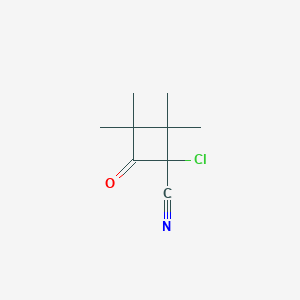
![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
![N-[(Morpholin-4-yl)methylidene]thiourea](/img/structure/B14394650.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one](/img/structure/B14394658.png)
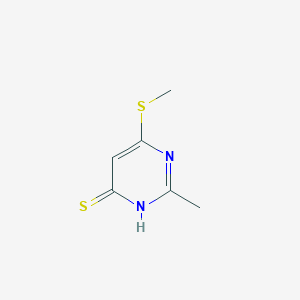
![5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14394674.png)
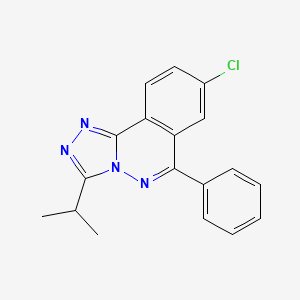
![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)
